

Bis(2-ethylhexyl) Isophthalate: A Technical Guide for Non-Phthalate Plasticizer Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-ethylhexyl) isophthalate*

Cat. No.: B086684

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-ethylhexyl) isophthalate (DEHIP) is a non-phthalate plasticizer considered as an alternative to traditional ortho-phthalate plasticizers like Bis(2-ethylhexyl) phthalate (DEHP), particularly in applications where toxicological profiles are a significant concern, such as in medical devices and pharmaceutical packaging. As a structural isomer of DEHP, DEHIP is anticipated to exhibit similar plasticizing effects but with a potentially different and more favorable toxicological and migration profile. This technical guide provides a comprehensive overview of DEHIP, including its chemical and physical properties, and a discussion of its performance as a plasticizer, toxicological aspects, and relevant experimental protocols. Due to a notable scarcity of publicly available data specific to DEHIP, this guide leverages comparative data from its structural isomer, DEHP, and other non-phthalate plasticizers to provide a thorough analysis. The information presented herein is intended to guide researchers and professionals in the evaluation of DEHIP for various applications.

Introduction to Bis(2-ethylhexyl) Isophthalate (DEHIP)

DEHIP, also known as dioctyl isophthalate, is the diester of isophthalic acid and 2-ethylhexanol. Unlike its ortho-phthalate counterpart, DEHP, where the ester groups are on adjacent carbons of the benzene ring (1,2-position), in DEHIP they are in the meta-position (1,3-position). This

structural difference is expected to influence its interaction with polymer chains, as well as its metabolic and toxicological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of DEHIP is presented in Table 1.

Property	Value	Reference
Chemical Formula	$C_{24}H_{38}O_4$	[1]
Molecular Weight	390.56 g/mol	[1]
CAS Number	137-89-3	[1]
Appearance	Clear, light yellow viscous liquid	[1]
Solubility in Water	< 1 mg/mL at 61 °F	[1]
Flash Point	> 200 °F	[1]

Performance as a Plasticizer

The primary function of a plasticizer is to increase the flexibility and workability of a polymer, most commonly polyvinyl chloride (PVC). This is achieved by the plasticizer molecules embedding themselves between the polymer chains, reducing intermolecular forces. While specific performance data for DEHIP is limited in the available literature, the performance of its isomer, DEHP, and other non-phthalate alternatives can provide valuable insights.

Comparative Performance Data

Table 2 presents a comparison of the mechanical properties of PVC plasticized with DEHP and another non-phthalate plasticizer, Diisononyl Phthalate (DINP). It is anticipated that DEHIP would exhibit properties within a similar range.

Property	PVC with DEHP	PVC with DINP	Reference
Tensile Strength	Varies with concentration	Generally comparable to DEHP	[2]
Elongation at Break	Varies with concentration	Generally comparable to DEHP	[2]
Thermal Stability	Stable up to approx. 300°C	Comparable or slightly better than DEHP	[2]

Migration Resistance

A critical parameter for plasticizers, especially in medical and pharmaceutical applications, is their tendency to migrate or leach out of the polymer matrix. Lower migration is highly desirable to prevent contamination of the packaged or transported substance and to maintain the mechanical integrity of the plastic. High molecular weight plasticizers generally exhibit lower migration rates. While specific migration data for DEHIP is not readily available, studies on DEHP and other non-phthalate plasticizers indicate that factors such as the nature of the solvent, temperature, and contact time significantly influence leaching.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Toxicological Profile

The main driver for seeking alternatives to DEHP is its toxicological profile. DEHP is a well-documented endocrine disruptor.[\[7\]](#)[\[8\]](#) The structural differences between DEHP and DEHIP could lead to different metabolic pathways and toxicological outcomes. However, a comprehensive toxicological assessment of DEHIP is not available in the reviewed literature. For context, the known toxicological effects of DEHP are summarized below.

Endocrine Disruption and Reproductive Toxicity of DEHP

DEHP and its metabolites have been shown to interact with nuclear receptors, leading to adverse effects on the reproductive system.[\[8\]](#)[\[9\]](#) The primary concerns are its anti-androgenic effects and developmental toxicity.[\[10\]](#)

Cytotoxicity and Genotoxicity

In vitro studies on DEHP have demonstrated dose-dependent cytotoxic effects, including decreased cell viability and induction of apoptosis.[11][12][13] Some studies have also indicated that DEHP can induce DNA damage.[14] The genotoxicity of DEHP has not been extensively studied.

Experimental Protocols

For researchers looking to evaluate DEHP or other novel plasticizers, a set of standardized experimental protocols is crucial. The following sections detail methodologies for key experiments based on established standards and scientific literature.

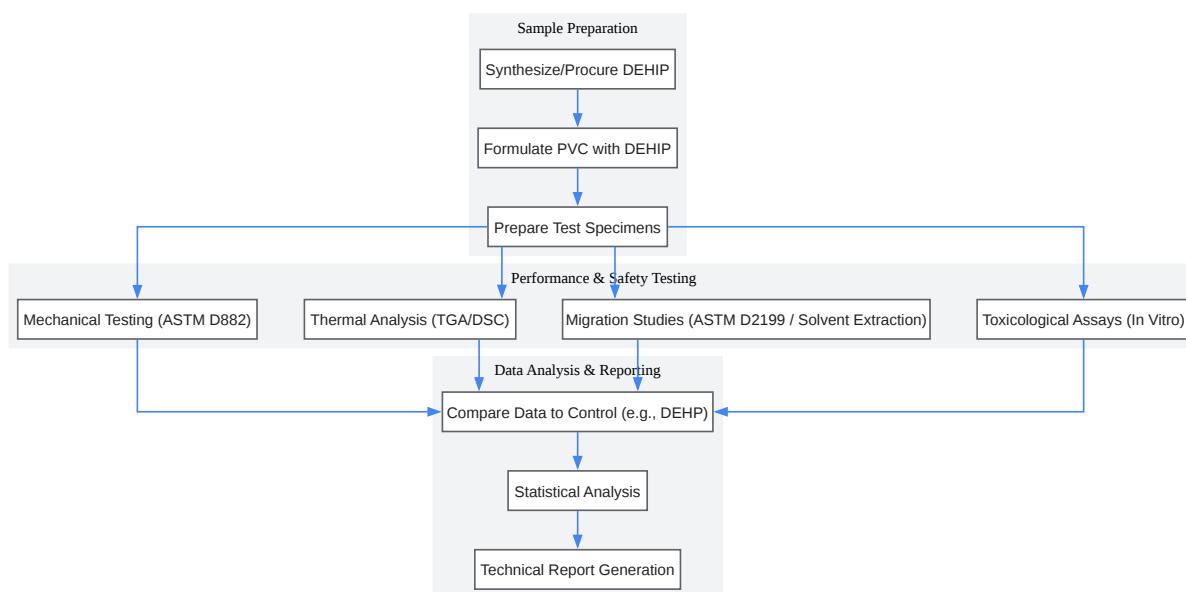
Evaluation of Plasticizer Performance

The American Society for Testing and Materials (ASTM) provides several standard test methods for evaluating plasticizers.

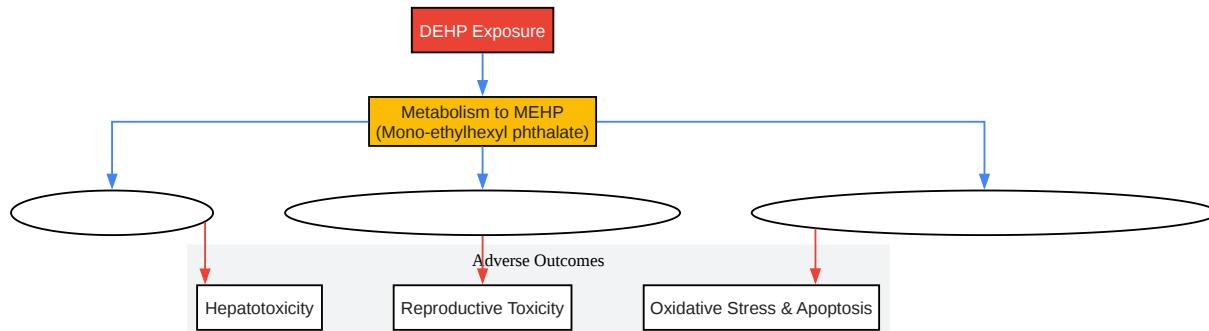
- ASTM D1045: Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. This standard covers procedures for determining properties such as acid number, ester content, specific gravity, and color.[9]
- ASTM D2284: Standard Test Method for Acidity of Formaldehyde Solutions. While the title is specific, the principles can be adapted for assessing the acidity of plasticizers. A more relevant standard for performance is ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. This test is fundamental for determining the effectiveness of a plasticizer in a polymer matrix by measuring tensile strength, elongation, and modulus of elasticity.

Migration and Leaching Studies

- ASTM D2199: Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. This method provides a framework for assessing the migration of a plasticizer to a contacting surface.[15]
- Solvent Extraction Method: A common method to determine leaching involves immersing a sample of the plasticized polymer in a relevant solvent (e.g., water, ethanol, or a food simulant) for a specified time and temperature. The concentration of the leached plasticizer


in the solvent is then quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[\[16\]](#)

Toxicological Assays


- Cell Viability and Cytotoxicity Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to determine the effect of the plasticizer on cell viability.[\[11\]](#)
- Genotoxicity Assays: The Comet assay or micronucleus test can be employed to assess the potential of the plasticizer to cause DNA damage.[\[14\]](#)
- Endocrine Disruption Assays: Receptor binding assays or reporter gene assays can be used to investigate the interaction of the plasticizer with nuclear receptors like the androgen or estrogen receptors.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for plasticizer evaluation and a simplified signaling pathway associated with the toxicity of the related compound, DEHP.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the evaluation of a novel plasticizer like DEHIP.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathways associated with DEHP toxicity (for illustrative purposes).

Conclusion and Future Directions

Bis(2-ethylhexyl) isophthalate (DEHIP) presents a promising alternative to DEHP as a non-phthalate plasticizer. Its structural isomerism suggests it may offer comparable plasticizing performance with a potentially improved safety profile. However, this technical guide highlights a significant gap in the publicly available scientific literature regarding quantitative performance, migration, and toxicological data specific to DEHIP. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. Further research is critically needed to:

- Conduct direct comparative studies of the plasticizing efficiency of DEHIP versus DEHP and other non-phthalate alternatives in various polymer formulations.
- Perform comprehensive migration studies of DEHIP from materials intended for medical and pharmaceutical use under realistic conditions.

- Undertake a thorough toxicological evaluation of DEHP, including its potential for endocrine disruption, cytotoxicity, and genotoxicity, and elucidate its metabolic pathways.

Generating this data will be essential for the confident and safe adoption of DEHP in sensitive applications and for meeting regulatory requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bis(2-ethylhexyl) isophthalate | C24H38O4 | CID 8733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bastone-plastics.com [bastone-plastics.com]
- 3. researchgate.net [researchgate.net]
- 4. Leaching of diethylhexyl phthalate from multilayer tubing into etoposide infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEHP and its active metabolites: leaching from different tubing types, impact on proinflammatory cytokines and adhesion molecule expression. Is there a subsumable context? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fsc.go.jp [fsc.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Di-2-ethylhexyl phthalate (DEHP) induces apoptosis of mouse HT22 hippocampal neuronal cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Di(2-Ethylhexyl) Phthalate Induces Apoptosis Through Mitochondrial Pathway in GC-2spd Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bis(2-ethylhexyl) phthalate induces DNA strand breaks and gene expression alterations in larval zebrafish *Danio rerio* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- To cite this document: BenchChem. [Bis(2-ethylhexyl) Isophthalate: A Technical Guide for Non-Phthalate Plasticizer Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086684#bis-2-ethylhexyl-isophthalate-as-a-non-phthalate-plasticizer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com